molecular formula C7H9NO3S B121797 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) CAS No. 145627-50-5

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI)

Cat. No.: B121797
CAS No.: 145627-50-5
M. Wt: 187.22 g/mol
InChI Key: CUWOIQDCGJTICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) is a chemical compound with a unique structure that includes an oxathiole ring, a carboxylic acid group, and a methylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thiol and a carboxylic acid group. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the oxathiole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiole ring to a thiol or thioether.

    Substitution: The methylimino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) involves its interaction with specific molecular targets. The oxathiole ring and methylimino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI)
  • 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,propylester(9CI)

Uniqueness

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,methylester(9CI) is unique due to its specific combination of functional groups and the presence of the oxathiole ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-5(6(9)10-3)12-7(8-2)11-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOIQDCGJTICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC)O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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